
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C23H19FN2O2 and its molecular weight is 374.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sigma-2 Receptor Imaging in Solid Tumors
A series of fluorine-containing benzamide analogs, including compounds related to N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide, have been synthesized for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds, characterized by their affinity for sigma-2 receptors and selectivity over sigma-1 receptors, demonstrate high tumor uptake and favorable tumor/normal tissue ratios in biodistribution studies. This research highlights the potential of such compounds for non-invasive imaging of tumor proliferative status, aiding in cancer diagnosis and treatment monitoring (Tu et al., 2007).
Metabolic Pathway Elucidation
Investigations into the human metabolism of compounds structurally related to this compound have provided insights into their metabolic pathways, identifying major metabolites in urine and plasma. This research is crucial for understanding the pharmacokinetics and toxicological profiles of these compounds, potentially leading to the development of safer and more effective therapeutic agents (Umehara et al., 2009).
Synthetic Methodology and Chemical Biology
Studies on the reaction mechanisms and synthetic routes involving compounds similar to this compound have expanded the toolkit of synthetic chemists, enabling the creation of novel molecules with potential applications in medicinal chemistry and drug discovery. For instance, research on the thermal fragmentation and rearrangement of related compounds contributes to our understanding of chemical reactivity and stability, offering new pathways for synthesizing complex molecular architectures (Gaber et al., 2008).
Anticancer Drug Development
Derivatives of 1,2,3,4-tetrahydroisoquinoline, a core structure in this compound, have been explored as anticancer agents. These compounds exhibit potent cytotoxicity against various cancer cell lines, underscoring the potential of tetrahydroisoquinoline derivatives in developing new anticancer therapies. Such research supports the ongoing search for novel therapeutic options for cancer patients, aiming to improve outcomes and reduce adverse effects (Redda et al., 2010).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-20-8-4-7-18(13-20)22(27)25-21-10-9-16-11-12-26(15-19(16)14-21)23(28)17-5-2-1-3-6-17/h1-10,13-14H,11-12,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALXLRUUOHOGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-chlorophenyl)-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B3005709.png)
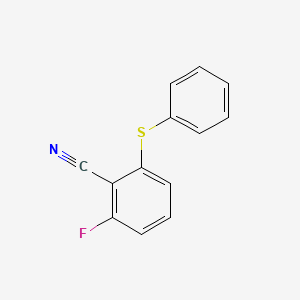
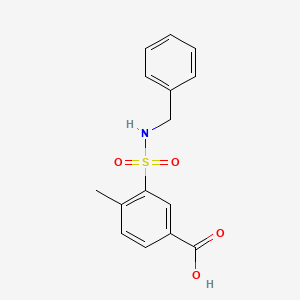
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)
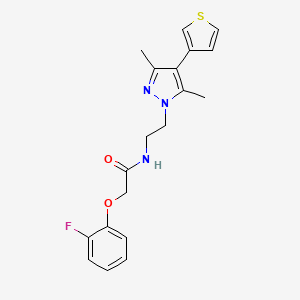
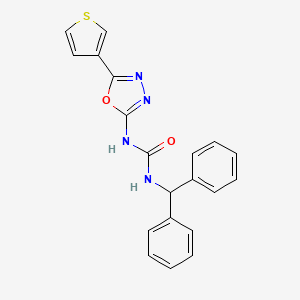
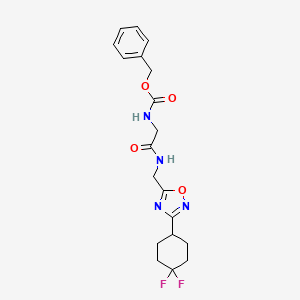
![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)
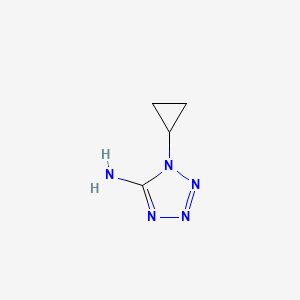
![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)
![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)
![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)
![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)
